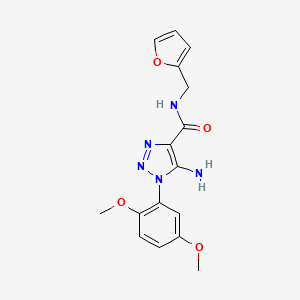

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

説明

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a central triazole ring substituted with an amino group at position 5 and a carboxamide group at position 2. The aryl substituent at position 1 is a 2,5-dimethoxyphenyl group, while the amide nitrogen is linked to a furan-2-ylmethyl moiety.

特性

IUPAC Name |

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-23-10-5-6-13(24-2)12(8-10)21-15(17)14(19-20-21)16(22)18-9-11-4-3-7-25-11/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUGTZJKLDMGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

Attachment of the Furan-2-ylmethyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck coupling.

Introduction of the Dimethoxyphenyl Group: This step can involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

化学反応の分析

Types of Reactions

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

科学的研究の応用

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

類似化合物との比較

Key Observations :

- In contrast, halogenated aryl groups (e.g., 4-bromo-2-fluorophenyl in GNE551) may improve binding affinity through hydrophobic and van der Waals interactions.

- Amide Substituents : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may influence metabolic stability and bioavailability compared to simpler amides (e.g., carbamoylmethyl in LexA inhibitors) .

Structural and Physicochemical Properties

- Molecular Weight and Solubility :

- Crystallography and Conformation :

- Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit planar triazole rings with intermolecular hydrogen bonding, critical for crystal packing and stability . The target compound’s furan group may introduce torsional strain, affecting its solid-state properties.

生物活性

5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological significance.

The compound's molecular formula is with a molecular weight of 342.34 g/mol. It contains a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The presence of the furan and dimethoxyphenyl groups in this specific compound enhances its interaction with cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers.

Table 1: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | MCF-7 (Breast) | 12.5 |

| 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | A549 (Lung) | 15.0 |

These results suggest that the compound may effectively inhibit tumor growth and could serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds similar to 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial activity of triazole derivatives:

- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- It was also effective against fungal strains such as Candida albicans with an MIC of 16 µg/mL.

The biological activity of 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating key regulatory proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

- Substituents on the Triazole Ring : Variations in substituents can significantly impact potency and selectivity.

- Furan Group Influence : The inclusion of the furan moiety appears to enhance both anticancer and antimicrobial activities.

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Dimethoxy Group | Increased lipophilicity and cellular uptake |

| Furan Ring | Enhanced interaction with target proteins |

Q & A

Q. What are the key synthetic methodologies for preparing 5-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reaction of substituted aniline derivatives (e.g., 2,5-dimethoxyaniline) with isocyanides to form carboximidoyl chloride intermediates .

- Cyclization : Use of sodium azide to generate the triazole core via Huisgen 1,3-dipolar cycloaddition .

- Functionalization : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or amide coupling .

Critical parameters include reaction temperature (80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Cu(I) for click chemistry).

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions, particularly the dimethoxyphenyl and furan moieties .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic system with space group ) as seen in analogous triazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation () and isotopic pattern analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination, referencing triazole derivatives with high activity .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the triazole’s metal-binding properties .

- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Substituent Effects : Minor structural variations (e.g., methoxy vs. ethoxy groups) significantly alter binding affinity, as observed in SAR studies of triazoles .

- Assay Conditions : Differences in cell line viability (e.g., metabolic activity thresholds) or solvent/DMSO concentrations .

Methodology :- Standardize protocols (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., apoptosis vs. proliferation markers).

- Compare data with structurally analogous compounds (e.g., fluorophenyl derivatives) .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and bioavailability?

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the 5-amino position without disrupting the triazole core .

- Prodrug Design : Mask the carboxamide group with enzymatically cleavable esters .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for similar triazole-carboxamides .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Core Modifications : Replace the furan-2-ylmethyl group with thiophene or pyridine to enhance π-π stacking .

- Substituent Optimization : Systematic variation of dimethoxyphenyl substituents (e.g., 2,5- vs. 3,4-dimethoxy) to map electronic and steric effects .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like tubulin or HDACs .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- DNA Intercalation : Fluorescence quenching assays suggest intercalative binding, as seen in ethidium bromide displacement studies .

- Protein Binding : Isothermal titration calorimetry (ITC) reveals high-affinity binding to serum albumin, impacting free drug concentration .

- Oxidative Stress Modulation : ROS generation in cancer cells measured via DCFH-DA assays .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。